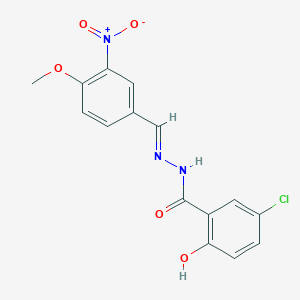![molecular formula C10H9ClN2O4 B5908046 methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)
methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of hydrazinecarboxylic acid and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It has also been suggested that it inhibits the replication of hepatitis B virus by interfering with the viral DNA polymerase. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the replication of hepatitis B virus. Moreover, it has been found to have antimicrobial activity against various bacteria and fungi. However, its effects on normal cells and tissues are not fully understood.
Advantages and Limitations for Lab Experiments
Methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate has several advantages for lab experiments. It is readily available, and its synthesis method is relatively simple. It has been found to have potent anticancer, antiviral, and antimicrobial activity, making it a promising compound for further studies. However, its limitations include its potential toxicity to normal cells and tissues, and its mechanism of action is not fully understood.
Future Directions
Methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate has several potential future directions for scientific research. Further studies can be conducted to understand its mechanism of action and its effects on normal cells and tissues. It can also be studied as a potential drug candidate for cancer, viral, and bacterial infections. Moreover, its structure can be modified to improve its potency and reduce its toxicity. In conclusion, this compound is a promising compound for scientific research with potential applications in various fields.
Synthesis Methods
Methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate can be synthesized using different methods, including the reaction of 6-chloro-1,3-benzodioxole-5-carboxaldehyde with hydrazine hydrate, followed by the reaction with methyl chloroformate. Another method involves the reaction of 6-chloro-1,3-benzodioxole-5-carboxaldehyde with methyl hydrazinecarboxylate in the presence of a catalyst. The synthesis method used depends on the availability of reagents and the desired yield.
Scientific Research Applications
Methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate has been studied for its potential applications in various scientific fields. It has been found to have anticancer activity and can induce apoptosis in cancer cells. It has also been studied as a potential antiviral agent against hepatitis B virus. Moreover, it has been found to have antimicrobial activity against various bacteria and fungi.
Properties
IUPAC Name |
methyl N-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-15-10(14)13-12-4-6-2-8-9(3-7(6)11)17-5-16-8/h2-4H,5H2,1H3,(H,13,14)/b12-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVYUOMMPQICBY-QCDXTXTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC2=C(C=C1Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C\C1=CC2=C(C=C1Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzothiazol-2-yl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5907984.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907991.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908004.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908008.png)
![3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5908014.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908029.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)

![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![3-{5-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5908054.png)
